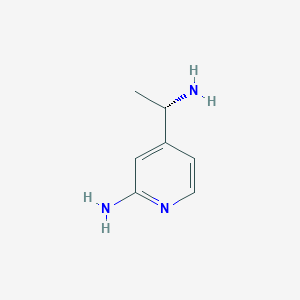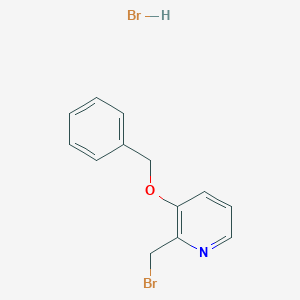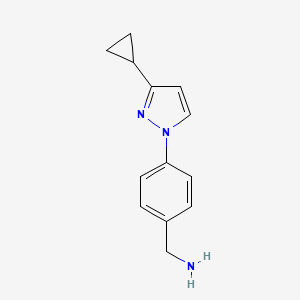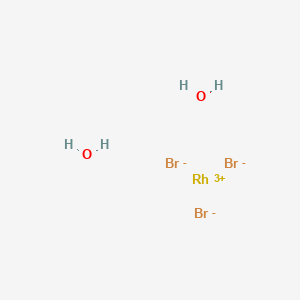
3-Ethyl-2-(2-methylbenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is a heterocyclic organic compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing rings that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzylamine with ethyl acrylate under basic conditions to form the corresponding N-substituted pyrrolidine. The reaction typically proceeds via a Michael addition followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Another method involves the use of N-allyl-substituted 2-alkynylamines, which undergo regio- and stereoselective carbocyclization in the presence of catalysts such as titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This method provides high yields of the desired pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high efficiency and yield. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-(2-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to more saturated or reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-(2-methylbenzyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a ligand for receptors or enzymes, helping to elucidate their mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-(2-methylbenzyl)pyrrolidine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound of the pyrrolidine family, lacking the ethyl and 2-methylbenzyl substituents.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2-Phenylpyrrolidine: A derivative with a phenyl group at the 2-position of the pyrrolidine ring.
Uniqueness
3-Ethyl-2-(2-methylbenzyl)pyrrolidine is unique due to the presence of both ethyl and 2-methylbenzyl substituents, which enhance its chemical properties and potential applications. These substituents can influence the compound’s reactivity, binding affinity, and biological activity, making it distinct from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-ethyl-2-[(2-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-12-8-9-15-14(12)10-13-7-5-4-6-11(13)2/h4-7,12,14-15H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
MNLUGPNBUDYQJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCNC1CC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)





![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B13121990.png)


![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)


